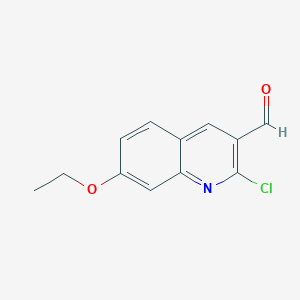

2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWVEXSCELRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354258 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-05-6 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Complex Heterocycles: A Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rise of a Versatile Intermediate

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline moiety consistently imparts valuable pharmacological properties.[3][4] Within this important class of compounds, 2-chloroquinoline-3-carbaldehydes have emerged as exceptionally versatile intermediates.[2][3] The presence of a reactive chlorine atom at the 2-position and a formyl group at the 3-position provides two orthogonal handles for a diverse range of chemical transformations, enabling the construction of complex, fused heterocyclic systems.[5]

This technical guide focuses on a specific, yet highly promising, member of this family: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde . The introduction of an ethoxy group at the 7-position can significantly modulate the electronic properties and lipophilicity of the quinoline ring system, potentially influencing its biological activity and pharmacokinetic profile. This guide will provide a comprehensive overview of its synthesis, core properties, chemical reactivity, and potential applications in the field of drug discovery, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Synthesis and Purification: Mastering the Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, an N-arylacetamide, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through a cyclization mechanism to afford the desired quinoline scaffold.[1]

The synthesis of this compound commences with the readily available starting material, 3-ethoxyaniline, which is first acetylated to form 3-ethoxyacetanilide. This acetanilide derivative then undergoes the Vilsmeier-Haack cyclization to yield the target compound. The presence of the electron-donating ethoxy group at the meta-position of the aniline precursor facilitates the cyclization process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[7]

Step 1: Acetylation of 3-Ethoxyaniline

-

In a round-bottom flask, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Heat the reaction mixture at reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to yield 3-ethoxyacetanilide.

Step 2: Vilsmeier-Haack Cyclization

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (4 equivalents) and cool to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (8 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, add 3-ethoxyacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude this compound will precipitate as a solid.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or ethyl acetate, to obtain the purified compound.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [8] |

| Molecular Weight | 235.67 g/mol | [8] |

| Monoisotopic Mass | 235.04001 Da | [8] |

| Predicted XlogP | 3.0 | [8] |

| Appearance | Expected to be a solid | - |

| CAS Number | 129798-05-6 | [8] |

Spectral Data (Predicted and Inferred from Analogs):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-11 ppm), a quartet and a triplet for the ethoxy group, and a singlet for the proton at the 4-position of the quinoline ring.[6][9]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons of the quinoline ring, and the carbons of the ethoxy group. The carbon bearing the chlorine atom (C2) will also have a characteristic shift.[10][11]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1710 cm⁻¹.[12] Stretching vibrations for the C-Cl bond and the aromatic C=C and C=N bonds will also be present.[13]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).[8]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Reactions at the Aldehyde Group

The formyl group readily undergoes a variety of classical aldehyde reactions:

-

Condensation Reactions: It can be condensed with a wide range of nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[2][3] These reactions are fundamental for building larger, more complex molecules.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloro-7-ethoxyquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride. This alcohol can then be used in further functionalization, such as ether or ester formation.

-

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-chloro-7-ethoxyquinoline-3-carboxylic acid, a valuable precursor for amides and esters.

-

Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, extending the carbon chain at the 3-position.

Reactions at the Chloro Group

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of substituents:

-

Substitution with N-Nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-amino-, 2-hydrazinyl-, and other N-substituted quinolines.[3]

-

Substitution with O-Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form 2-alkoxy- and 2-aryloxy-quinolines.

-

Substitution with S-Nucleophiles: Thiolates can be used to introduce sulfur-containing moieties, yielding 2-thioalkyl- or 2-thioaryl-quinolines.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds and introduce aryl, vinyl, or alkynyl groups at the 2-position.

Tandem and Domino Reactions

The dual functionality of this compound makes it an ideal substrate for tandem or domino reactions where both the aldehyde and chloro groups react in a single synthetic operation. This often leads to the rapid construction of fused polycyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of novel heterocyclic rings fused to the quinoline core.

Diagrammatic Representation of Synthetic Utility

Caption: Synthetic transformations of this compound.

Applications in Drug Development

The inherent reactivity of this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The quinoline scaffold itself is associated with a broad spectrum of pharmacological activities, including:

-

Anticancer: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of topoisomerases and receptor tyrosine kinases.[2]

-

Antimicrobial: The quinoline core is a key feature of many antibacterial and antifungal agents.[3]

-

Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory effects.[2]

-

Antimalarial: The quinoline scaffold is central to the development of antimalarial drugs.[2]

The derivatives synthesized from this compound can be screened for these and other biological activities. The ethoxy group at the 7-position can provide a handle for further modification or can favorably influence the binding of the molecule to its biological target.

Illustrative Pathway: A Gateway to Fused Bioactive Heterocycles

The true power of this compound lies in its ability to serve as a precursor to complex, fused heterocyclic systems. These rigid, polycyclic structures often exhibit high affinity and selectivity for biological targets.

Caption: A conceptual workflow for drug discovery utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, providing access to a rich diversity of novel heterocyclic compounds. The straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its predictable reactivity, makes it an attractive starting material for the construction of compound libraries for drug discovery. As the quest for new therapeutic agents continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

- Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahle, A. A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link]

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier–Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

- PubChem. (n.d.). This compound.

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde.

- PubChemLite. (n.d.). This compound.

- Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-20. [Link]

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

- Google Patents. (2010). Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde. US20100022777A1.

- Google Patents. (2021). High-purity quinoline derivative and method for manufacturing same. US11186547B2.

- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1433-1436. [Link]

- Google Patents. (2022). Metalloenzyme inhibitor compounds. US11247981B2.

- Google Patents. (1998). Process for 3-(2-(7-Chloro-2-quinolinyl) ethenyl) - Benzaldehyde. GB2322624A.

- Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube. [Link]

- Sharma, S. K., et al. (2012). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 1(3), 27-37. [Link]

- ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [PMC article link].

- ResearchGate. (n.d.). 13 C-NMR chemical shifts of compounds 1 -8.

- Google Patents. (2009). Compound and pharmaceutical composition. US7563913B2.

- ResearchGate. (2025). 2-Chlorobenzo[h]quinoline-3-carbaldehyde.

- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its synthetic applications. [Journal Name], Volume, pages. [Link]

Sources

- 1. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. youtube.com [youtube.com]

- 13. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 129798-05-6

This guide provides a comprehensive overview of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this derivative, this document leverages established knowledge of the broader class of 2-chloroquinoline-3-carbaldehydes and its closely related analogs, particularly the 7-methoxy variant, to provide a robust framework for its synthesis, reactivity, and potential applications.

Compound Identity and Physicochemical Properties

This compound is a substituted quinoline featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an ethoxy group at the 7-position. These functional groups provide multiple avenues for synthetic transformations, making it an attractive starting material for the synthesis of more complex molecules.[1][2]

While specific experimental data for the 7-ethoxy derivative is scarce, the physicochemical properties can be inferred from its close analog, 2-chloro-7-methoxyquinoline-3-carbaldehyde (CAS: 68236-20-4).

| Property | Value (for 2-Chloro-7-methoxyquinoline-3-carbaldehyde) | Reference |

| Molecular Formula | C11H8ClNO2 | [3][4] |

| Molecular Weight | 221.64 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Note: The data presented in this table is for the 7-methoxy analog and should be considered as an approximation for this compound.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[6] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate N-arylacetamide.[7] The presence of electron-donating groups on the N-arylacetamide generally leads to good yields.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[8][9]

-

Preparation of the Acetanilide: In a suitable reaction vessel, combine the substituted aniline (e.g., 3-ethoxyaniline) (1 equivalent) with acetic anhydride (1.1 equivalents). The reaction can be carried out neat or in a suitable solvent like glacial acetic acid. Heat the mixture at reflux for 1-2 hours. After cooling, the product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

-

Vilsmeier-Haack Reaction:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl3) (2 equivalents) dropwise with constant stirring.

-

To this freshly prepared Vilsmeier reagent, add the N-(3-ethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the 2-chloro substituent and the 3-formyl group.[10][11][12][13]

Reactions at the 2-Position (Chloro Group)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities. This is a key transformation for diversifying the quinoline core.

Reactions at the 3-Position (Formyl Group)

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[10]

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

-

Knoevenagel Condensation: With active methylene compounds.

Combined Reactivity

The proximity of the chloro and formyl groups allows for cyclization reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.[11]

Caption: Reactivity map of this compound showcasing its synthetic potential.

Potential Applications in Drug Development

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[10][13] The quinoline scaffold is a core component of numerous approved drugs. While specific biological activities for this compound have not been reported, its structural features suggest potential for development in several therapeutic areas.

The broader class of quinoline derivatives has demonstrated activities including:

-

Anticancer

-

Antimalarial

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

-

Antiviral

The versatility of this compound allows for its use as a scaffold to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to readily modify both the 2- and 3-positions enables the fine-tuning of physicochemical properties and biological activity.

Safety Information

-

Hazard Codes: Xi (Irritant)[2]

-

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]

- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. [Link]

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

- Meth-Cohn quinoline synthesis. Chemistry Online. [Link]

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- This compound (C12H10ClNO2). PubChemLite. [Link]

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

- ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications.

- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic

- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. DergiPark. [Link]

- 2-Chloro-7-methylquinoline-3-carbaldehyde.

- 2-Chloro-3-quinolinecarboxaldehyde. PubChem. [Link]

Sources

- 1. 129798-05-6|this compound|BLD Pharm [bldpharm.com]

- 2. 129798-05-6 CAS MSDS (2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-7-methylquinoline-3-carbaldehyde | 68236-21-5 [sigmaaldrich.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newsama.com [newsama.com]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, and its pivotal role as a versatile precursor for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry.

Core Chemical Identity

IUPAC Name: this compound[1]

Synonyms: 2-chloro-7-ethoxy-3-quinolinecarboxaldehyde, 2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE[1]

Molecular Formula: C₁₂H₁₀ClNO₂[1]

Molecular Weight: 235.67 g/mol

Chemical Structure:

The foundational structure of this molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific derivative, the quinoline core is functionalized with three key substituents:

-

A chloro group at the 2-position of the quinoline ring. This halogen atom is a crucial reactive site, susceptible to nucleophilic substitution, making it a versatile handle for further molecular elaboration.

-

An ethoxy group (-OCH₂CH₃) at the 7-position. This electron-donating group can influence the electronic properties and bioavailability of derivative compounds.

-

A carbaldehyde group (-CHO) at the 3-position. The aldehyde functionality is highly reactive and serves as a key electrophilic center for a wide array of chemical transformations, including condensations and reductive aminations.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 7-ethoxy derivative, is the Vilsmeier-Haack reaction . This reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

The synthesis of this compound would logically proceed from the corresponding N-(3-ethoxyphenyl)acetamide. The electron-donating nature of the ethoxy group at the meta-position of the acetanilide starting material facilitates the cyclization process.

Proposed Synthetic Workflow:

Sources

The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and History of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific journey of this compound from its theoretical underpinnings to its practical applications.

Introduction: A Scaffold of Significance

This compound is a substituted quinoline derivative that has garnered significant attention as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structural features, comprising a reactive chlorine atom at the 2-position and a formyl group at the 3-position, make it a valuable synthon for constructing complex heterocyclic systems. The ethoxy group at the 7-position further modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the biological activity of its downstream products. This guide will delve into the historical context of its discovery, the evolution of its synthesis, and the key chemical principles that govern its formation.

The Historical Landscape: The Rise of the Vilsmeier-Haack Reaction in Quinoline Synthesis

The story of this compound is intrinsically linked to the development and application of the Vilsmeier-Haack reaction.[1][2] Named after Anton Vilsmeier and Albrecht Haack, this formylation reaction, first reported in 1927, has become a cornerstone of organic synthesis for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1]

The application of the Vilsmeier-Haack reaction to the synthesis of quinolines was a significant advancement. A pivotal moment in this field was the work of Meth-Cohn and his collaborators, who extensively explored the reaction of acetanilides with the Vilsmeier reagent (typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to produce 2-chloroquinoline-3-carbaldehydes.[3][4][5][6] This approach, often referred to as the Meth-Cohn quinoline synthesis, provided a direct and efficient route to this important class of compounds.[3][4] While the seminal paper first describing the synthesis of the parent 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) laid the groundwork, the specific introduction of the 7-ethoxy substituent was a subsequent development driven by the need for analogues with tailored properties for drug discovery programs.[7]

The discovery of this compound itself is not attributed to a single "eureka" moment but rather represents a logical extension of the established Vilsmeier-Haack methodology to a new, functionally substituted acetanilide precursor. Researchers, recognizing the power of the Meth-Cohn synthesis, applied it to N-(3-ethoxyphenyl)acetamide to regioselectively construct the desired 7-ethoxy-substituted quinoline scaffold. The presence of the electron-donating ethoxy group at the meta-position of the starting acetanilide directs the cyclization to favor the formation of the 7-substituted quinoline isomer.

The Core Synthesis: A Step-by-Step Mechanistic Exploration

The synthesis of this compound is a testament to the elegance and utility of the Vilsmeier-Haack reaction. The overall transformation can be dissected into two primary stages: the preparation of the acetanilide precursor and the subsequent Vilsmeier-Haack cyclization.

Part 1: Synthesis of the Precursor - N-(3-ethoxyphenyl)acetamide

The journey begins with the synthesis of the requisite starting material, N-(3-ethoxyphenyl)acetamide. This is typically achieved through the acylation of 3-ethoxyaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocol: Synthesis of N-(3-ethoxyphenyl)acetamide

-

Reaction Setup: To a solution of 3-ethoxyaniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.

-

Reaction Progression: The reaction is typically exothermic. Maintain the temperature between 20-30°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water to remove any unreacted starting materials and by-products, and dried under vacuum.

-

Purification: The crude N-(3-ethoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Ethoxyaniline | 137.18 | 1.0 |

| Acetic Anhydride | 102.09 | 1.1 |

Part 2: The Vilsmeier-Haack Cyclization - Formation of this compound

This is the key step where the quinoline ring system is constructed. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and POCl₃. This reagent then reacts with the electron-rich aromatic ring of N-(3-ethoxyphenyl)acetamide to initiate a cascade of reactions culminating in the formation of the target molecule.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound [8]

-

Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF) to 0-5°C. To this, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is an exothermic process.

-

Addition of Acetanilide: Once the Vilsmeier reagent has formed, add N-(3-ethoxyphenyl)acetamide portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction Heating: After the addition is complete, the reaction mixture is heated to 80-90°C for several hours (typically 4-10 hours).[5] The progress of the reaction is monitored by TLC.

-

Hydrolysis and Isolation: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with stirring. This hydrolyzes the intermediate iminium species to the aldehyde and precipitates the crude product.

-

Purification: The solid product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, affords the purified this compound.

| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents |

| N-(3-ethoxyphenyl)acetamide | 179.22 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~3.0-5.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent |

Causality Behind Experimental Choices:

-

Excess Vilsmeier Reagent: An excess of POCl₃ and DMF is used to ensure the complete conversion of the acetanilide and to act as the reaction solvent.

-

Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control to prevent side reactions. The subsequent heating is necessary to drive the cyclization reaction to completion.

-

Aqueous Work-up: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and hydrolyzes the intermediate to the final aldehyde product.

Visualizing the Workflow:

Caption: Synthetic workflow for this compound.

Mechanistic Insights: A Logical Progression of Chemical Events

The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a fascinating cascade of chemical transformations. The currently accepted mechanism involves several key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, the active formylating agent.

-

Electrophilic Attack: The electron-rich aromatic ring of N-(3-ethoxyphenyl)acetamide attacks the Vilsmeier reagent. The electron-donating nature of the acetamido and ethoxy groups activates the ring for this electrophilic substitution.

-

Intramolecular Cyclization: The newly introduced formyl group equivalent then participates in an intramolecular cyclization with the acetamido group.

-

Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction mixture lead to the formation of the aromatic quinoline ring and the introduction of the chlorine atom at the 2-position.

-

Hydrolysis: The final step during the aqueous work-up is the hydrolysis of the iminium salt at the 3-position to yield the carbaldehyde.

Visualizing the Mechanism:

Caption: Key stages of the Vilsmeier-Haack quinoline synthesis.

Conclusion: A Legacy of Versatility

The discovery and development of the synthesis of this compound exemplify the power of fundamental organic reactions in creating valuable molecular tools. From its origins in the systematic exploration of the Vilsmeier-Haack reaction to its current status as a readily accessible intermediate, this compound continues to play a vital role in the quest for new therapeutic agents. The robust and well-understood synthetic route, coupled with its inherent reactivity, ensures that this compound will remain a significant scaffold in the landscape of drug discovery and development for the foreseeable future.

References

- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia contributors. (2023, December 12). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia.

- Ali, T., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(10), 2136-2141.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- The Name Reaction. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

- Chemistry Online. (2023, March 24). Meth-Cohn quinoline synthesis.

- Gaikwad, S. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14.

- International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1873-1876.

- Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(43), 20759-20767. [Link]

- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8136-8163. [Link]

- Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539-557.

- Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-20. [Link]

- Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

- Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(10), 2493.

- Drag, M., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-749.

- PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde.

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. chemijournal.com [chemijournal.com]

- 6. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

2-Chloro-7-ethoxyquinoline-3-carbaldehyde physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

For research scientists and professionals in drug development, this compound stands out as a highly versatile heterocyclic building block. Its unique arrangement of reactive functional groups—a nucleophilically displaceable chlorine, an electrophilic aldehyde, and an electron-rich quinoline core—renders it a valuable precursor for synthesizing a diverse array of complex molecules with significant pharmacological potential. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, grounded in established scientific literature.

Core Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | 129798-05-6 | BLD Pharm[2] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChemLite[1] |

| Molecular Weight | 235.67 g/mol | ChemicalBook[3] |

| Appearance | Solid (form may vary) | N/A |

| Boiling Point | 360.3°C at 760 mmHg (Predicted) | LookChem[4] |

| Vapor Pressure | 2.24E-05 mmHg at 25°C (Predicted) | LookChem[4] |

| Monoisotopic Mass | 235.04001 Da | PubChemLite[1] |

Spectral Data Analysis for Structural Elucidation

The characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are detailed below, providing a baseline for researchers to confirm the identity and purity of the compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aldehyde proton (-CHO) would appear significantly downfield, typically in the δ 9-11 ppm range as a singlet[5]. The protons on the quinoline ring would resonate in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns determined by their positions. The ethoxy group would present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group attached to an electronegative atom.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would corroborate the structure with a signal for the carbonyl carbon of the aldehyde in the highly deshielded region of δ 180-200 ppm. The aromatic and heterocyclic carbons of the quinoline core would appear between δ 110-160 ppm. The methylene carbon of the ethoxy group would be found around δ 60-70 ppm, while the methyl carbon would be upfield, typically below δ 20 ppm[6][7].

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. A strong absorption band around 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde[5]. Other significant peaks would include C=C and C=N stretching vibrations for the quinoline ring in the 1450-1600 cm⁻¹ region and C-O stretching for the ethoxy group[5].

-

Mass Spectrometry : The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight. For this compound, this would appear at m/z 235, with a characteristic M+2 isotope peak at m/z 237 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

Synthesis via Vilsmeier-Haack Reaction

The paramount method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds, particularly substituted acetanilides, to yield the quinoline core in a single, efficient step.[8]

The causality behind this choice of synthesis is twofold:

-

Accessibility of Precursors : The reaction begins with readily available substituted N-arylacetamides (acetanilides).

-

Formation of the Vilsmeier Reagent : An electrophilic iminium salt, known as the Vilsmeier reagent, is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). This reagent is the key electrophile that drives the reaction.[5]

The reaction proceeds through electrophilic substitution onto the activated aromatic ring of the acetanilide, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline ring. The use of excess POCl₃ also facilitates the conversion of the hydroxyl group at the 2-position of the intermediate into the chloro group of the final product.

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: General Synthesis

The following protocol is a generalized procedure based on established methods for synthesizing substituted 2-chloroquinoline-3-carbaldehydes.[8][9]

-

Reagent Preparation : In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

-

Addition of Substrate : Add the corresponding p-ethoxyacetanilide portion-wise to the Vilsmeier reagent.

-

Reaction : Heat the reaction mixture to 80-90°C and maintain for several hours (typically 4-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.

-

Isolation : The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any remaining salts and DMF, and then dried.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.[9][10]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a cornerstone for building fused heterocyclic systems and other complex derivatives.[11][12]

-

Reactions at the Aldehyde Group (C3) : The formyl group is a classic electrophilic site, readily undergoing condensation reactions with various nucleophiles such as amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and other derivatives, respectively.[12][13] These reactions are fundamental for extending the molecular framework.

-

Reactions at the Chloro Group (C2) : The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. It can be readily displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. This reactivity allows for the introduction of diverse functionalities at a key position of the quinoline core. For example, reaction with sodium sulfide can yield the corresponding 2-mercaptoquinoline derivative.[9]

-

Domino Reactions : The proximity of the chloro and aldehyde groups allows for domino reactions where a reagent reacts with both sites sequentially to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and others, which are scaffolds of significant interest in medicinal chemistry.[12][14]

Caption: Key reactivity pathways of the title compound.

Quinoline derivatives synthesized from this precursor have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, making this scaffold a privileged structure in drug discovery programs.[11][13][15]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous chloro-quinoline aldehydes provides a strong basis for safe handling procedures.[16][17][18]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[17]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[16][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17]

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.[16]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Inhalation : Move the person to fresh air.[17]

-

Ingestion : Rinse mouth and seek immediate medical attention.[16]

-

Always consult the specific Safety Data Sheet provided by the supplier before use.

References

- M. S. Reddy, N. Thirupathaiah, T. R. Kumar, G. Lingaiah, P. S. S. Reddy, B. Sridhar, J. B. Nanubolu, and K. R. Rao, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, 2005.

- M. S. Kumar, K. R. Prasad, and N. P. Kumar, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," PubMed, 2011.

- K. Singh, S. J. Singh, and J. N. Singh, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2013.

- S. M. D. Kumar and G. R. Kumar, "The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction," International Journal of Science and Research (IJSR), 2015.

- "2-Chloro-7-methoxyquinoline-3-carboxaldehyde," Sigma-Aldrich.

- S. R. Bhati and D. S. Bhati, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, 2021.

- "2-Chloro-7-methoxyquinoline-3-carbaldehyde," PubChem.

- "SAFETY D

- "2-Chloroquinoline-7-carbaldehyde," AK Scientific, Inc..

- "SAFETY D

- "SAFETY D

- "2-CHLORO-7-ETHYLQUINOLINE-3-CARBOXALDEHYDE," LookChem.

- "2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE," ChemicalBook, 2025.

- W. S. Hamama, M. E. Ibrahim, A. A. Gooda, and H. H.

- "2-Chloro-7-methoxyquinoline-3-carboxaldehyde," Sigma-Aldrich.

- "Safety d

- S. Kumar, S. Kumar, and A. K. Chakraborti, "A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit," The Royal Society of Chemistry, 2012.

- "129798-05-6|this compound," BLD Pharm.

- W. S. Hamama, M. E. Ibrahim, A. A. Gooda, and H. H.

- W. S. Hamama, M. E. Ibrahim, A. A. Gooda, and H. H.

- "2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis," ChemicalBook.

- "2,7-Dichloroquinoline-3-carboxaldehyde," PubChem.

- "Spectra Problem #7 Solution," University of Calgary.

- "this compound (C12H10ClNO2)," PubChemLite.

- B. F. Abdel-Wahab and R. E.

- B. F. Abdel-Wahab, G. A. A. Mohamed, and S. M.

- "2-Chloro-7-ethoxyquinoline-3-carboxaldehyde," ChemicalBook.

- "Application Notes and Protocols: 2-Phenylquinoline-7-carbaldehyde in Organic Synthesis," Benchchem.

- "Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]," YouTube, 2021.

- R. Subashini, F. N. Khan, R. Kumar, V. R. Hathwar, and S. W. Ng, "2-Chloro-7-methylquinoline-3-carbaldehyde," Acta Crystallographica Section E: Structure Reports Online, 2009.

- "Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts, 2025.

- "8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum," ChemSrc.

Sources

- 1. PubChemLite - this compound (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 129798-05-6|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-7-ethoxyquinoline-3-carboxaldehyde [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. ijsr.net [ijsr.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR [m.chemicalbook.com]

- 8. chemijournal.com [chemijournal.com]

- 9. rsc.org [rsc.org]

- 10. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Introduction: The Quinoline Core in Modern Chemistry

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of functional molecules, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The compound 2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a versatile synthetic intermediate, offering multiple reaction sites for molecular elaboration. The chloro, aldehyde, and ethoxy functionalities allow for diverse chemical transformations, making it a valuable building block for creating complex molecular architectures.[3][4]

Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide field-proven protocols for data acquisition.

Molecular Structure and Isotopic Profile

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and basic properties.

Figure 1: Chemical Structure of this compound.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChem[5] |

| Monoisotopic Mass | 235.04001 Da | PubChem[5] |

| XlogP (predicted) | 3.0 | PubChem[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons.

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 10.45 | Singlet (s) | - | 1H | H (aldehyde, -CHO) |

| 8.90 | Singlet (s) | - | 1H | H-4 |

| 7.95 | Doublet (d) | 9.0 | 1H | H-5 |

| 7.40 | Doublet (d) | 2.5 | 1H | H-8 |

| 7.25 | Doublet of doublets (dd) | 9.0, 2.5 | 1H | H-6 |

| 4.20 | Quartet (q) | 7.0 | 2H | -OCH₂CH₃ |

| 1.50 | Triplet (t) | 7.0 | 3H | -OCH₂CH₃ |

Interpretation Rationale:

-

Aldehyde Proton (10.45 ppm): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, causing it to appear far downfield as a sharp singlet.[6]

-

Aromatic Protons (7.25-8.90 ppm): The protons on the quinoline ring appear in the characteristic aromatic region. The H-4 proton is a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and carbonyl group, and the deshielding effect of the C-2 chloro-substituent. The protons H-5, H-6, and H-8 show splitting patterns consistent with their ortho and meta couplings on the benzene portion of the quinoline ring.

-

Ethoxy Group (4.20, 1.50 ppm): The ethoxy group presents a classic ethyl pattern: a quartet for the methylene (-OCH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical nature (alkane, alkene, aromatic, carbonyl, etc.).

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 189.5 | C (aldehyde, -CHO) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| 162.0 | C-7 | Aromatic carbon attached to the electron-donating ethoxy group. |

| 151.5 | C-2 | Aromatic carbon bonded to both chlorine and nitrogen, causing significant deshielding. |

| 149.0 | C-8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| 139.0 | C-4 | Aromatic CH carbon adjacent to the aldehyde-bearing carbon. |

| 130.0 | C-5 | Aromatic CH carbon. |

| 127.5 | C-4a | Quaternary carbon at the ring junction. |

| 122.0 | C-3 | Quaternary carbon bearing the aldehyde, deshielded by chlorine and the carbonyl. |

| 120.5 | C-6 | Aromatic CH carbon. |

| 108.0 | C-8 | Aromatic CH carbon ortho to the electron-donating ethoxy group. |

| 64.5 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| 14.8 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is common for many organic compounds due to its excellent solubilizing properties and the single deuterium lock signal. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a strong, sharp signal that does not overlap with most organic proton signals.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.

-

Transfer: Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument automatically locks onto the deuterium signal of the solvent, tunes the probe to the correct frequencies for ¹H and ¹³C, and shims the magnetic field to ensure homogeneity.

-

¹H NMR Acquisition: Set the appropriate spectral parameters (e.g., 90° pulse, 2-second relaxation delay, 16 scans). A standard 1D proton experiment is typically completed in a few minutes.

-

¹³C NMR Acquisition: Following the proton scan, switch the nucleus to ¹³C. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio. Broadband proton decoupling is used to simplify the spectrum to singlets for each carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| ~2850, ~2750 | Medium, Sharp | C-H Stretch | Aldehyde (-CHO) |

| ~1690 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde |

| ~1600, ~1570 | Medium-Strong | C=C & C=N Stretch | Quinoline aromatic rings |

| ~1250 | Strong | C-O Stretch | Aryl-alkyl ether (-O-CH₂) |

| ~850 | Strong | C-Cl Stretch | Aryl chloride |

Interpretation Rationale:

-

Aldehyde Group: The presence of an aldehyde is strongly indicated by two features: the strong carbonyl (C=O) stretch around 1690 cm⁻¹ (the conjugation to the quinoline ring lowers the frequency from the typical ~1725 cm⁻¹) and the characteristic pair of C-H stretching bands between 2700-2900 cm⁻¹.[6]

-

Quinoline and Ether: The aromatic C=C and C=N stretching vibrations appear in the 1500-1620 cm⁻¹ region. A strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of the aryl-alkyl ether (ethoxy group).

-

Chloro Group: The C-Cl stretch for an aryl chloride typically appears in the lower frequency region, often around 850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₁ClNO₂]⁺ | 236.0473 |

| [M+Na]⁺ | [C₁₂H₁₀ClNO₂Na]⁺ | 258.0292 |

| [M]⁺ | [C₁₂H₁₀ClNO₂]⁺ | 235.0395 |

Data based on predicted values from PubChem[5]. The presence of chlorine would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of a single chlorine atom in the molecule.

Interpretation Rationale: In Electrospray Ionization (ESI), soft ionization typically results in the observation of the protonated molecule [M+H]⁺ as the base peak. The high-resolution data allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₂H₁₀ClNO₂. Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the ethoxy group (-OCH₂CH₃), or chlorine (-Cl), providing further structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The collective application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups (aldehyde, ether, aromatic system), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form a self-validating system, ensuring the structural integrity and purity of this important synthetic intermediate for researchers in drug development and materials science.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwCt1u1i0XmE0dqeol0Y8yqmb1rQ_ow-vJh13Dq9FtAUUOhSIU2AL11DF3g_w4LEZLyCAC8K63PYvl0UD86zah5egxBES80UJBlcN4YrX5-Mud9Dj4n90haQVVif3bQ-4cpXVeIpBnM1SmzDlXmUbKlMQDwCtYEg==]

- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEwRnq5rjl8PgJz1viExQ74tlV8EoNIDfxfbsj_0wFrqfDgBjL8J5ItCRDGHWreBnZwXR1v81RKc1x88VWVzq2CoQir5UOvGT1OFm3fGz5Sob7VRE84_0TSx5_jhNBZ7H_kvsmpOzC0oiTRVjcAOiglBaWdNbo]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051). Retrieved from HMDB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowoH6ivYgjdDpu55PGatGa1BDtKaKW-cY3DsgADazAH9UprEHOWLePNMwkhDo37TB17Q161BjzY_BusFEyBVBWNejAid5Vr4zuHCE-SmdZht2lGKsTCP2RQoBcwNHTy0=]

- PubChemLite. (n.d.). This compound (C12H10ClNO2). Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAMuSRKvO2g2fGNzcqAeSsczuNs7Re9-dud9xmeBgRAcVAMy4OAqM6KXRBESKEwXHNdBTHEVMmusjbwOHww8hdoC2HXuHDzXZrEUVWd9VKDzwGrYIaGgV_n6BVZq_BYupvipMsclol0zcsFw==]

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwvo35d-lWB1JdFdePAbAL99GZcB3pqckJlu8MWkTg4qqeymyc1VADNuA9qztHdPKKmigGo6K5iRfiqx9w5tCqEPGA4dEebjWoaE4wqv6n4xpYz0NDYpItQ1K3EPRnxiovTLUBaMzcPeArww==]

- Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGynCnwk4z2lpuDiOkZfc7xcPbFB7Q5PYx5LJctlJCrEudpJPi67GCgj4ikjX2ycbxBxRzQJs4aha-jZxZtoZU5KctCpveU2_G_Bf14gUToErXBkIm1ajfErLey8LEDe2nTx36OjORysxYUIZVGR8uv-_s_K6mtO6uHH1haBP9qHn7Phuk58QduWqQdrnGSkg==]

- Marella, A., et al. (2013). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw6texHqEJeMmVEzZ5WtLuqZJrtzOThyoGPXycBQ8AQAi85lNyfysO8fl8A_yO1KFJybuy-AwOBiDwuQaQfuoy0VtYJLPdVpdTxHJGNVsmXU_UqwxkJJ3Gl4zbigHXl-f5RwxOkRkraMLZO8T8XrjDeGMMay2kodBcrG57jvTdZknGrYfiUgIPoowKIATxHKcI8f4oOVl26kk9V24buGn52Cg5H6WNDNMBELWBihGFJeItJg==]

- Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4PtEWLXvYFxO1RhcLV1eFpoxCt4tbdDg1q5MCPm7wNAWs5aokY8ithCXeVsNeicCZFRuxKjg_lfkfcQF2wEqEl3mLAPEroHiI0T6gDCKF-eVBDbiMWLxdqH4wBBpspAUGulicwpuTtn_lOJ0U2U3omUNSVK8y323ka0=]

- PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Retrieved from NCBI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8tgAoWwqmxKphtd7vtIxQifxao3ekF6NT8QMGF37obvkvGxz1fi9xmMOAVu6ztov5CxZg5qQ70LbdyWj_x-5q_Fw0AsYBmmsQ7uRlALcwGWaEKodsxST9q2GppAKmNtpDV8SyTiwtezfxDFpNDQ20WLnw57rwdjcD7asyr9lceY4VNIpWCvUHh6XgNXpM]

- Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [https://vertexaisearch.cloud.google.

- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhQAAoyFPb1w-lC2PH9tE7pcSVd2F-F-riJXv1mgj8utTj3aLq-lLugU6xu5eHMDwc7hPwIL7dYah6RPQVmt5rKOVSfajmlTOLXJGUWWQvXpHD-iKzWRJp43ZsdMxRitrSDFkO88TotzNHgIcD-4QBapxyXKAyWpeINKrBFSqf7NndC27XDnj5Z6XF-OLnpOEL0Xnaxva2INVCQvt61CtIlEXaP7uZe_uOrdo-UTWPSnS27O]

- Mohamed, H. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_D3o2OJz-OpMbNJTDqBsJ7K8g3elol95o2d-h3xSj_6QNxtYLATRkDRgxdbvy03XHkDcQ-a--Fp4vQ2E7z6hrUv-XFwWRPxcuRJxNHo2whVBQ1ra_u87o85iFOxmzHwPR-GL99SblYnyoBn50Vu8GZ2srjHFu5Ec=]

- Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwJkO_WLEjYzJqe38Pwg_gwNqldB7n26cb0E1LJ7P8m7eReZtgXY3p1uBXXlJWEJ2irZElUub1umGmZqAv5KxgQasf9bMZlatIpqTK5ATwQRtORmzsl_ETrHWX1vl1_h5Sqmcm_nFDMjP9_Q==]

- Kotha, S., & Meshram, M. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFppRrUobcxSdgYduvN61I_2BeF9eySWAq9m1y92Z5ZIoikvoBFFedvbHs-EB8IwWw-i6uXe93AFk7Nuc51-LBtxZFBs50hXqiACuD3TyQe9sW5ChxmvD-K_jOj3LnJElqPP-x-QfdR20FZWU_wYPdy9wI=]

- Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh0AFkywlZfzJELmSdipSiXVfzYU9eGbcEgWY1EAGvVIcN3jkJ5kSQQl5X4VeXEcRNBHIINot7srfMnghpzMLn65ss9tPIJtuZ7pSnaySXiRauMgqUvPkr8hOhi0e0gETkVdWEjA==]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 5. PubChemLite - this compound (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. m.youtube.com [m.youtube.com]

The Synthetic Versatility and Pharmacological Potential of 2-Chloroquinoline-3-carbaldehyde and its Derivatives: A Technical Guide

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic drugs.[1][2] Among the diverse range of quinoline-based compounds, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly versatile and valuable building block for the synthesis of complex heterocyclic systems with significant pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 2-chloroquinoline-3-carbaldehyde and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their own research endeavors. The guide details established synthetic protocols, explores the diverse reactivity of the chloro and aldehyde functionalities, and highlights the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[3][4]

Introduction: The Significance of the Quinoline Core

Quinolines, consisting of a benzene ring fused to a pyridine ring, are a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] This structural framework is not only prevalent in nature but has also been a focal point for synthetic chemists due to the wide range of biological activities exhibited by its derivatives.[1][5] From the antimalarial drug quinine to the anti-asthma agent Montelukast, the quinoline nucleus is a cornerstone of modern pharmacotherapy.[1][5] The reactivity and synthetic accessibility of substituted quinolines make them ideal starting materials for the construction of novel molecular architectures with tailored biological functions.

The subject of this guide, 2-chloroquinoline-3-carbaldehyde, is a bifunctional molecule that serves as a powerful intermediate in organic synthesis. The presence of a reactive chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position allows for a multitude of chemical transformations, enabling the generation of diverse libraries of quinoline-based compounds.[3]

Synthesis of the 2-Chloroquinoline-3-carbaldehyde Scaffold

The primary and most widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[3][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, an acetanilide, using a Vilsmeier reagent.

The Vilsmeier-Haack Reaction: Mechanism and Optimization

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphoryl chloride (POCl₃).[6][7] The resulting electrophilic iminium salt then attacks the activated aromatic ring of the acetanilide, leading to formylation and subsequent cyclization to form the quinoline ring system.

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

An alternative and efficient procedure utilizes phosphorus pentachloride (PCl₅) as the chlorinating agent in place of phosphoryl chloride, which can offer advantages in terms of yield for certain activated acetanilides.[7] Optimal conditions for this modified procedure often involve 4.5 equivalents of PCl₅ and 3 equivalents of DMF for each equivalent of the acetanilide, with the reaction carried out at 100°C for approximately 4 hours.[7]

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The following protocol is a representative example of the Vilsmeier-Haack synthesis.

Materials:

-

4-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (3 equivalents).

-

Cool the flask in an ice-salt bath and add phosphorus oxychloride (4.5 equivalents) dropwise with constant stirring.

-

After the addition is complete, add 4-methylacetanilide (1 equivalent) portion-wise to the reaction mixture.

-

Heat the mixture on a water bath at 80-90°C for 5-6 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution.

-

The solid product that separates is filtered, washed with water, and dried.

-